REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].CO[CH:17](OC)[CH2:18]Br.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O>CN(C=O)C.ClC1C=CC=CC=1>[Br:7][C:8]1[C:9]2[O:14][CH:18]=[CH:17][C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
8.07 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 95° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
liquid separation
|
Type
|
WASH
|
Details
|
the organic layer was sequentially washed with an aqueous solution of 1M-sodium hydroxide and saturated sodium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained by concentration
|
Type
|
STIRRING
|
Details
|
was stirred at 95° C. for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained by concentration
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (100% hexane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C=COC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |